4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol
Overview
Description
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a phenylmethoxy group
Preparation Methods
The synthesis of 4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the phenylmethoxy group: This can be done using a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon .
Scientific Research Applications
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain receptors. The exact pathways involved depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
When compared to similar compounds, 4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
4-ethyl-2-[4-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxyphenylpropanoic acid: This compound has a similar fluorophenyl group but differs in the presence of an oxazole ring instead of a pyrazole ring.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound shares the fluorophenyl group but has a different overall structure with a terphenyl backbone
Properties
IUPAC Name |
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c1-3-18-13-21(22(29)14-23(18)30-15-17-7-5-4-6-8-17)25-24(16(2)27-28-25)19-9-11-20(26)12-10-19/h4-14,29H,3,15H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOLENAAWKKOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2)O)C3=NNC(=C3C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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